Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate
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Overview
Description
Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C16H21ClN2O5 and a molecular weight of 356.81 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a 4-chloro-3-nitrophenyl group attached to an oxane ring. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-chloro-3-nitrophenyl oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed:
Amino derivatives: Formed by the reduction of the nitro group.
Substituted derivatives: Formed by the substitution of the chloro group.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The chloro group can participate in substitution reactions, leading to the formation of various derivatives with different biological activities .
Comparison with Similar Compounds
Tert-butyl N-(4-chloro-3-nitrophenyl)carbamate: Similar structure but lacks the oxane ring.
Tert-butyl (3-hydroxypropyl)carbamate: Similar carbamate group but different substituents.
N-Boc-4-iodophenylcarbamate: Similar carbamate group but different halogen substituent.
Uniqueness: Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate is unique due to the presence of both the oxane ring and the 4-chloro-3-nitrophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C16H21ClN2O5
- Molecular Weight : 356.80 g/mol
- CAS Number : 2138167-43-6
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurodegenerative processes. The compound may exhibit inhibitory effects on key enzymes such as acetylcholinesterase and β-secretase, which are implicated in the pathology of Alzheimer's disease.
1. Inhibition of Enzymes
Research indicates that compounds structurally similar to this compound can inhibit:
- Acetylcholinesterase : This enzyme breaks down acetylcholine, a neurotransmitter essential for memory and learning. Inhibition can enhance cholinergic signaling, potentially improving cognitive function.
- β-secretase : Inhibiting this enzyme may reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
2. Neuroprotective Effects
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and neuroinflammation. For example, a study demonstrated that certain carbamate derivatives reduced the production of pro-inflammatory cytokines in astrocyte cultures exposed to amyloid-beta peptides .
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of a compound similar to this compound on astrocytes exposed to amyloid-beta. The results indicated a significant reduction in cell death and inflammatory markers such as TNF-α and IL-6, suggesting potential therapeutic benefits for neurodegenerative diseases .
Case Study 2: In Vivo Efficacy
In vivo experiments using scopolamine-induced models of cognitive impairment showed that treatment with related compounds led to improved memory performance and reduced levels of amyloid-beta in the brain, although specific data for this compound were not available .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5/c1-15(2,3)24-14(20)18-16(6-8-23-9-7-16)11-4-5-12(17)13(10-11)19(21)22/h4-5,10H,6-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDWWCLWZGEBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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